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The table below summarizes key quantitative data on hyperglycemia incidence and management from the

INAVO120 clinical trial, which forms the basis for the following protocols [1].

Incidence in INAVO120 Trial (Itovebi arm,

Parameter

n=162)
All-Grade Hyperglycemia 85%
Grade 2 (FPG >160 to 250 mg/dL / >8.9 to 13.9 22%
mmol/L)
Grade 3 (FPG >250 to 500 mg/dL / >13.9 to 27.8 12%
mmol/L)
Grade 4 (FPG >500 mg/dL / >27.8 mmol/L) 0.6%
Median Time to First Onset 7 days (range: 2 to 955 days)
Management with Oral Antihyperglycemics 46% of patients
Management with Insulin 7% of patients
Hyperglycemia leading to dose interruption 28%
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Incidence in INAVO120 Trial (Itovebi arm,
n=162)

Parameter

Hyperglycemia leading to discontinuation 1.2%

Mechanism of PI3K Inhibitor-Induced Hyperglycemia

Hyperglycemia is an on-target effect of PI3K« inhibition, as the pathway is a crucial mediator of insulin

signaling [2] [1].
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Diagram: Mechanism of PI3K Inhibitor-Induced Hyperglycemia. PI3K inhibition blocks insulin-mediated

signaling, leading to decreased glucose uptake and increased hepatic glucose production.

The diagram illustrates the core mechanism. Inhibition of PI3Ka interferes with the insulin receptor's

downstream signaling, leading to [2] [1]:

e Decreased glucose transport into skeletal muscle and adipose tissue.

¢ Reduced glycogen synthesis in the liver.

¢ Increased hepatic gluconeogenesis and glycogenolysis, as the liver is no longer effectively
suppressed by insulin.
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Experimental & Clinical Monitoring Protocol

A strict monitoring protocol is recommended based on the prescribing information and clinical data [3] [1].

Baseline Assessment (Pre-Treatment)

¢ Fasting Plasma Glucose (FPG) or Fasting Blood Glucose (FBG)

¢ Hemoglobin A1C (HbAlc)
¢ Renal Function (estimated glomerular filtration rate, eGFR)

Ongoing Monitoring Schedule Post-Treatment Initiation

The frequency of FPG/FBG monitoring should be intensified, especially during the first month [1]:

e Month 1:
o Week 1 (Day 1-7): Monitor every 3 days.
o Weeks 2-4 (Day 8-28): Monitor once per week.
¢ Months 2-3: Monitor once every 2 weeks.
¢ Month 4 and beyond: Monitor once every 4 weeks.
e HbA1c should be monitored every 3 months, or more frequently as clinically indicated [1].

Hyperglycemia Management & Troubleshooting Guide

The management of hyperglycemia involves both pharmacological intervention and dose modification of

Inavolisib, as outlined in the official prescribing information [3].

Pharmacological Intervention

¢ First-Line Agents: Metformin is commonly used. A case report demonstrated its use, though it may
not be sufficient for all patients [2].

¢ Treatment Considerations: Evidence suggests that therapies which minimize hyperinsulinemia
(e.g., metformin, SGLT2 inhibitors) may be preferable. This is because hyperinsulinemia could
theoretically reactivate the PI3K pathway through other receptors, potentially countering the anti-

cancer effect of Inavolisib [2].
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¢ Insulin: May be necessary for severe cases, but its use should be carefully considered [2] [1].

Inavolisib Dose Modification Guidelines

The following table summarizes the recommended dose modifications based on fasting glucose levels [3].

Fasting Glucose Level Recommended Action

| >160 to 250 mg/dL (>8.9 to 13.9 mmol/L) | Withhold Imavelisib until FPG/FBG <160 mg/dL.
Initiate/intensify anti-hyperglycemic medication. Resume at same dose. | | >250 to 500 mg/dL (>13.9 to 27.8
mmol/L) | Withhold Inavelisib. Initiate/intensify anti-hyperglycemic medication. If glucose recovers to <160
mg/dL: « In <8 days: Resume at same dose. ¢ In >8 days: Resume at one lower dose level. * If recurs within
30 days: Resume at one lower dose level. | | >500 mg/dL (>27.8 mmol/L) | Withhold Inavelisib.
Initiate/intensify anti-hyperglycemic medication. If glucose recovers to <160 mg/dL, resume at one lower

dose level. If this grade recurs, permanently discontinue. |
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Diagram: Inavolisib Dose Modification Logic for Hyperglycemia. This workflow guides dose adjustments

based on hyperglycemia severity and recovery time.
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Frequently Asked Questions (FAQs) for Researchers

Q1: How quickly does hyperglycemia typically manifest after initiating Inavelisib? A1l: The onset is
often rapid. In clinical trials, the median time to first onset was 7 days, though the range was wide (2 to 955

days) [1]. This suggests monitoring should begin immediately.

Q2: Is the hyperglycemic effect of Inavolisib reversible? A2: Yes, clinical data indicates it is largely
reversible. In the INAVO120 trial, 96% of patients with Grade 2 or higher hyperglycemia experienced an
improvement of at least one grade level, with a median time to improvement of 8 days [1]. Glucose levels

typically normalize upon dose reduction or drug cessation [2].

Q3: Are there specific risk factors that predict severe hyperglycemia? A3: While the safety of Inavelisib
in patients with pre-existing diabetes requiring medication has not been formally studied, general risk factors
for PI3K inhibitor-associated hyperglycemia include pre-existing diabetes, pre-diabetes (elevated HbA1c),
and obesity (BMI >25 kg/m?) [2]. These patients require especially vigilant monitoring.

Q4: What is the recommended starting dose for patients with renal impairment? A4: For patients with
moderate renal impairment (eGFR 30 to <60 mL/min), the recommended starting dose is reduced to 6 mg

taken orally once daily [3] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. PI3K Inhibitor-Associated Hyperglycemia | Itovebi™ (inavolisib) [itovebi-hcp.com]
2. Hyperglycemia secondary to phosphatidylinositol-3 kinase ... [pmc.ncbi.nlm.nih.gov]
3. DailyMed - ITOVEBI- inavolisib tablet, film coated [dailymed.nlm.nih.gov]

To cite this document: Smolecule. [Inavolisib-Induced Hyperglycemia: Incidence & Management
Data]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b528759#managing-inavolisib-induced-hyperglycemia]

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.itovebi-hcp.com/side-effects/hyperglycemia.html
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.itovebi-hcp.com/side-effects/hyperglycemia.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11558917/
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11558917/
https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=5de59f5b-e5db-410f-b692-658686ef4107
https://www.itovebi-hcp.com/side-effects/hyperglycemia.html
https://www.smolecule.com/products/s528759?utm_src=pdf-custom-synthesis
https://www.itovebi-hcp.com/side-effects/hyperglycemia.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11558917/
https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=5de59f5b-e5db-410f-b692-658686ef4107
https://www.smolecule.com/products/b528759#managing-inavolisib-induced-hyperglycemia
https://www.smolecule.com/products/b528759#managing-inavolisib-induced-hyperglycemia
https://www.smolecule.com/products/b528759#managing-inavolisib-induced-hyperglycemia
https://www.smolecule.com/products/s528759?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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